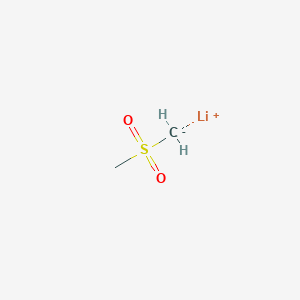
2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene is an organic compound characterized by a benzene ring substituted with three methyl groups and an ethenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and ethenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethenylsulfanyl chloride. A suitable solvent such as dichloromethane is used, and the reaction is typically catalyzed by a Lewis acid like aluminum chloride.
Procedure: The ethenylsulfanyl chloride is added dropwise to a solution of 1,3,5-trimethylbenzene in dichloromethane, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is purified by column chromatography using a suitable eluent, such as a mixture of hexane and ethyl acetate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The ethenylsulfanyl group can participate in nucleophilic or electrophilic reactions, while the benzene ring can undergo aromatic substitution. These interactions can modulate biological pathways and chemical processes, making the compound valuable in various applications.
Comparaison Avec Des Composés Similaires
- 2-(Ethenylsulfanyl)-1,4-dimethylbenzene
- 2-(Ethenylsulfanyl)-1,3-dimethylbenzene
- 2-(Ethenylsulfanyl)-1,2,4-trimethylbenzene
Comparison: 2-(Ethenylsulfanyl)-1,3,5-trimethylbenzene is unique due to the specific positioning of its methyl groups and the ethenylsulfanyl group. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a distinct compound for research and industrial applications.
Propriétés
Numéro CAS |
22740-05-2 |
|---|---|
Formule moléculaire |
C11H14S |
Poids moléculaire |
178.30 g/mol |
Nom IUPAC |
2-ethenylsulfanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H14S/c1-5-12-11-9(3)6-8(2)7-10(11)4/h5-7H,1H2,2-4H3 |
Clé InChI |
UPLFNHDPSDTNQP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)SC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)







